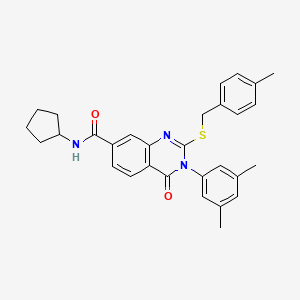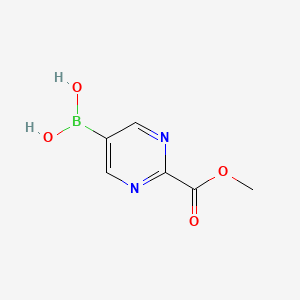
(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C6H7BN2O4 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid” consists of a pyrimidine ring with a methoxycarbonyl group at the 2-position and a boronic acid group at the 5-position .
Chemical Reactions Analysis
Organoboron compounds like “(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid” can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and various types of C-C bond formations such as alkenylations, alkynylations, and arylations .
Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
Boronic acids, including derivatives like "(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid," have seen increased incorporation into drug discovery efforts due to their desirable properties, such as enhancing the potency of drugs or improving pharmacokinetics. The FDA and Health Canada have approved several boronic acid drugs, highlighting the importance of these compounds in medicinal chemistry and their role in developing new therapeutic agents (Plescia & Moitessier, 2020).
Antifungal Applications
Boronic acid derivatives exhibit significant bioactivity, particularly as antifungals. Compounds like tavaborole, developed for treating fungal infections, underscore the therapeutic potential of boronic acids in addressing pathogenic fungi, with a focus on the mechanisms of action and potential for new antifungal drug development (Arvanitis et al., 2020).
Synthesis Methodologies
Boronic acid compounds are crucial in synthesizing complex organic molecules, including pyranopyrimidine scaffolds, which are precursors for pharmaceuticals. The use of hybrid catalysts for synthesizing these scaffolds demonstrates the versatility and application breadth of boronic acids in organic synthesis (Parmar et al., 2023).
Material Sciences and Environmental Applications
Boronic acids play a role in developing materials with specific properties, such as fire retardancy and wood preservation. The dual functionality of boron compounds, leveraging boronic acids, enables the creation of products that meet stringent safety and durability standards (Marney & Russell, 2008).
Electrochemical Sensors
The development of electrochemical biosensors using ferroceneboronic acid and its derivatives highlights another application area. These sensors, sensitive to sugars and other biomolecules, showcase the analytical and diagnostic potential of boronic acid compounds in healthcare and environmental monitoring (Wang et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and properties .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign . These properties suggest that (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid could have good bioavailability.
Result of Action
The molecular and cellular effects of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid’s action are primarily seen in its ability to facilitate the formation of carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound facilitates, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed efficiently in a variety of environmental conditions.
Propiedades
IUPAC Name |
(2-methoxycarbonylpyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIYMZDLMVGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2637368.png)
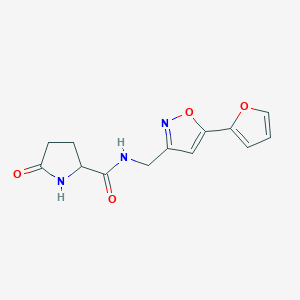
![Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2637370.png)
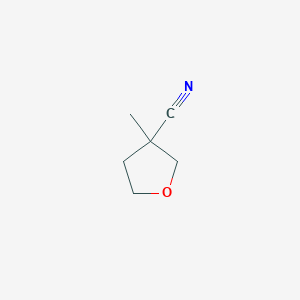
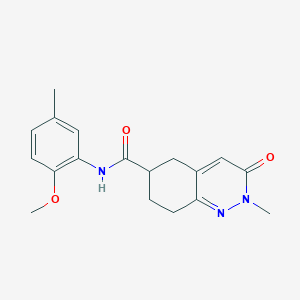

![2,4-Diethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2637377.png)
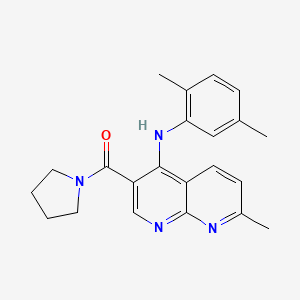
![(5-Methyl-1,2-oxazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2637381.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2637384.png)
